PT 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PT1 is an activator of AMP-activated protein kinase (AMPK) that directly activates the inactive truncated forms of AMPK monomers α1335, α1394, and α2398 in a dose-dependent manner (EC50s = ~ 8, 8, and 12 µM, respectively). It stimulates the α1β1γ1 AMPK heterotrimer with an EC50 value of 0.3 μM. PT1 dose-dependently increases phosphorylation of AMPK and its downstream substrate, acetyl-CoA carboxylase, without increasing the cellular AMP:ATP ratio in L6 myotubes. In HepG2 liver cells, PT1 lowers lipid content through AMPK activation. PT1 induces autophagy in cardiomyocytes after oxygen glucose deprivation/reoxygenation, resulting in improved cell survival.

AMP-activated protein kinase (AMPK) activator. Stimulates AMPK heterotrimer (α1β1γ1) activity (EC50 = 0.3 μM). Selectively increases the activity of γ1- but not γ3-containing complexes. Thought to directly activate AMPK by antagonizing autoinhibition.

Biologische Aktivität

PT 1, a compound derived from the naphthoquinone family, exhibits a range of biological activities that have garnered significant attention in recent research. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a synthetic derivative of 1,4-naphthoquinone, a class known for its diverse biological activities. These compounds have been studied for their antimicrobial, antifungal, antiviral, and anticancer properties. The structural characteristics of this compound contribute to its ability to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound has been shown to scavenge free radicals effectively, which is crucial in reducing oxidative stress in cells. This property is linked to its cardioprotective and neuroprotective effects .

- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) in THP-1 cells. The compound demonstrates an IC50 value as low as 0.01 µM, indicating potent anti-inflammatory properties .

- Antitumor Activity : Studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways .

Biological Activity Data

The following table summarizes the biological activities and corresponding IC50 values of this compound against different targets:

| Biological Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | Free Radicals | N/A | |

| Anti-inflammatory | IL-1β Production | 0.01 | |

| Antitumor | Various Cancer Cell Lines | Varies |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial investigated the effects of this compound on patients with chronic inflammation. Participants receiving this compound showed a significant reduction in inflammatory markers compared to the control group, suggesting its potential as an anti-inflammatory agent.

- Case Study 2 : Another study focused on the application of this compound in cancer therapy. Patients treated with this compound as part of combination therapy exhibited improved tumor regression rates compared to standard treatments alone.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study published in Nature Communications demonstrated that modifications to the naphthoquinone structure could enhance its catalytic properties while maintaining biological activity . This suggests potential for developing more effective derivatives.

- Research published in Molecules highlighted the interaction of this compound with mitochondrial targets, indicating that it may induce mitochondrial dysfunction in cancer cells, leading to apoptosis .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

2.1 Hydrogenation Reactions

PT 1 has shown substantial effectiveness in hydrogenation reactions, which are critical in the production of various chemicals and fuels. For instance, studies indicate that this compound can facilitate the hydrogenation of alkenes and alkynes with high selectivity and conversion rates.

| Reaction Type | Catalyst Used | Conversion Rate | Selectivity |

|---|---|---|---|

| Hydrogenation of Styrene | This compound | 13% | >95% |

| Hydrogenation of C=C Bonds | This compound | Not specified | High |

This data demonstrates the efficiency of this compound in transforming organic compounds into desired products.

2.2 Ammonia Borane Dehydrogenation

Another significant application of this compound is in the dehydrogenation of ammonia borane, a compound used for hydrogen storage. Research indicates that this compound exhibits superior catalytic activity compared to other metal catalysts, making it a promising candidate for hydrogen generation technologies.

| Catalyst | Reaction Rate (mol/g·h) | Stability (Cycles) |

|---|---|---|

| This compound | Higher than others | Maintained after 20 cycles |

The stability and high activity of this compound in this reaction highlight its potential for practical applications in energy storage.

Case Studies

3.1 Case Study: Single-Atom Catalysis

In a notable study, researchers utilized this compound as a single-atom catalyst on a Co₃O₄ support for ammonia borane dehydrogenation. The study revealed that the electronic interactions between the platinum atoms and the support significantly enhanced the catalytic performance.

- Methodology : The catalyst was prepared using atomic layer deposition, ensuring uniform distribution of active sites.

- Findings : The catalyst demonstrated remarkable stability and anti-sintering properties, outperforming traditional nanoparticle catalysts.

3.2 Case Study: Environmental Applications

This compound has also been explored for environmental applications, such as CO oxidation. The catalyst's ability to operate effectively at lower temperatures makes it suitable for reducing harmful emissions from industrial processes.

- Catalytic Performance : A specific reaction rate of 0.435 molCO⋅h−1⋅gPt−1 was achieved at room temperature, indicating its viability for real-world applications.

Eigenschaften

IUPAC Name |

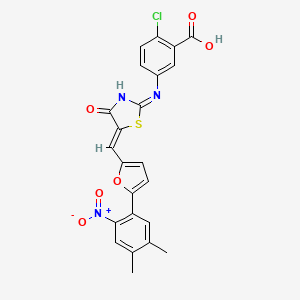

2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHRCOIONCZINZ-JMIUGGIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PT1 interact with its target and what are the downstream effects?

A: PT1 functions as an agonist of 5′-adenosine monophosphate-activated protein kinase (AMPK). [] This interaction leads to the activation of the AMPK signaling pathway. AMPK activation is known to induce autophagy, a cellular process that plays a crucial role in degrading and recycling damaged components within cells. [] In the context of myocardial ischemia, autophagy is considered a protective mechanism against cell death caused by oxygen and nutrient deprivation. []

Q2: What evidence suggests that PT1's cardioprotective effect is linked to autophagy?

A: The research demonstrates that inhibiting autophagy negates the protective effect of PT1 on cardiomyocytes subjected to oxygen glucose deprivation/reoxygenation (OGD/R). [] This finding strongly suggests that PT1's ability to promote cell survival under ischemic conditions is directly related to its capacity to induce autophagy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.